N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine
Description
N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine is a bicyclic thiazoline derivative featuring a 4,5-dihydrothiazole core substituted with a cyclohexylamine group at the 2-position. The compound is structurally characterized by a partially saturated thiazole ring (4,5-dihydro), which confers rigidity and influences its electronic properties. Its molecular formula is C₉H₁₆N₂S, with a molecular weight of 208.30 g/mol (estimated).
Properties
IUPAC Name |
N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h8H,1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMNKDCGMQDDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexylamine with 2-bromoacetaldehyde thiosemicarbazone, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .
Scientific Research Applications
Chemical Applications
Synthesis of Thiazole Derivatives
N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine serves as a crucial building block in the synthesis of more complex thiazole derivatives. These derivatives are explored for their potential biological activities, including antimicrobial and antifungal properties. The thiazole ring structure allows for various modifications that can enhance biological activity and specificity against target pathogens .
Oxidation and Reduction Reactions
The compound participates in oxidation reactions to form sulfoxides and sulfones, while reduction reactions yield amines and alcohols. These transformations are essential for developing new compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals.
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have shown that compounds derived from this compound demonstrate potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) of these compounds are often lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .
Anti-inflammatory and Analgesic Effects
this compound has been investigated for its anti-inflammatory properties. The mechanism involves inhibition of specific enzymes involved in inflammatory pathways. This property positions the compound as a candidate for developing new anti-inflammatory drugs that could provide relief from conditions such as arthritis .
Medicinal Applications
Cancer Research
The compound's derivatives have been explored for anticancer activity. Studies indicate that certain thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity. This makes them promising candidates for further development in cancer therapeutics .
Agricultural Use
Thiazole derivatives are also utilized in agriculture as herbicides and fungicides. Their ability to inhibit microbial growth can be harnessed to protect crops from various pathogens, thereby enhancing agricultural productivity .
Industry Applications
Dyes and Biocides Production
In industrial applications, this compound is used in the production of dyes and biocides. Its chemical properties allow it to act as an effective agent in chemical reactions that produce colorants and preservatives used in various products .
Case Studies
Mechanism of Action
The mechanism of action of N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-2-amine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison of N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine with structurally related compounds:
Structural and Physicochemical Properties
Note: LogP and solubility values are estimated based on substituent contributions and available data from analogous compounds.
- Lipophilicity : The cyclohexyl and hexyl derivatives exhibit higher LogP values due to aliphatic substituents, favoring lipid membrane penetration. Aromatic analogs with polar groups (e.g., methoxy, fluoro) show reduced LogP .
- Solubility : Methoxy and fluorine substituents enhance aqueous solubility via hydrogen bonding and dipole interactions, whereas aliphatic chains (cyclohexyl, hexyl) reduce solubility .
Structural Insights
- Hydrogen Bonding: Aromatic derivatives (e.g., N-(4-methoxyphenyl)) form intermolecular C–H···N bonds, influencing crystal packing and solubility . The cyclohexyl analog’s non-planar structure may limit such interactions, reducing crystallinity .
- Planarity : Thiadiazole analogs () exhibit near-planar structures, enhancing stacking interactions. The 4,5-dihydrothiazole core in the target compound introduces partial saturation, reducing planarity and altering electronic properties .
Biological Activity
N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi. Its structure allows it to interact with microbial targets, potentially disrupting their cellular functions.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. This mechanism could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It is believed to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammation and cancer progression. For instance, it has been shown to affect kinases involved in tumor growth .
- Cellular Uptake and Distribution : The lipophilicity imparted by the cyclohexyl group enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of thiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis and other pathogens. The structure–activity relationship (SAR) revealed that modifications at specific positions on the thiazole ring could enhance potency while reducing cytotoxicity to human cells .
Anti-inflammatory Properties
In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Anticancer Studies
Recent research highlighted the anticancer potential of thiazole derivatives. In one study, this compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in MCF-7 breast cancer cells (IC50 = 12 µM) and HepG2 liver cancer cells (IC50 = 15 µM) .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains a cyclohexyl group | Antimicrobial, anti-inflammatory, anticancer |
| 2-Amino-thiazoles | Basic thiazole structure | Less substituted | Primarily antibacterial |
| Phthalimido-thiazoles | Hybrid structure | Enhanced leishmanicidal activity | Active against Leishmania spp. |
Q & A
Q. What are the standard synthetic routes for preparing N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions. A common method is reacting cyclohexyl isothiocyanate with 2-aminoethanethiol under basic conditions (e.g., NaH) in an inert atmosphere (50–70°C). Key variables include:
- Precursor purity : Ensure anhydrous conditions to avoid side reactions.
- Temperature : Elevated temperatures (60–80°C) improve cyclization efficiency but may require reflux setups.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while THF offers moderate yields .
Q. Example reaction conditions :
| Precursor | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclohexyl isothiocyanate + 2-aminoethanethiol | NaH | DMF | 70 | 65–75 |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the thiazoline ring (δ 3.2–3.8 ppm for CH groups) and cyclohexyl substituents (δ 1.2–2.1 ppm for cyclohexyl protons) .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 227 for CHNS).
- Elemental analysis : Validate C, H, N, and S content (theoretical: C 57.70%, H 8.47%, N 12.45%, S 14.36%) .
Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?
- Thermogravimetric analysis (TGA) : Assess thermal stability (melting point ~170–175°C inferred from analogs) .
- HPLC : Determine solubility in aqueous/organic buffers (logP ~2.5 predicted for moderate lipophilicity) .
- pH stability tests : Incubate in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity (e.g., antimicrobial or anticancer potential)?
- Cell-based assays : Use cancer cell lines (e.g., U251 glioblastoma) with MTT assays to measure IC values.
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
- Microbial susceptibility : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
Q. Example biological data (hypothetical based on analogs) :
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| U251 | 21 ± 3 | Apoptosis |
| MCF-7 | 45 ± 5 | Cell cycle arrest |
Q. What strategies are effective for structure-activity relationship (SAR) studies on this thiazoline derivative?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the cyclohexyl ring to modulate bioactivity .
- Co-crystallization : Resolve ligand-target complexes (e.g., enzyme-inhibitor) using SHELXL for SHELX refinement .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or HDACs .
Q. How can conflicting data in biological or synthetic studies be resolved?
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere purity) and biological assay protocols .
- Multivariate analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in IC datasets .
- Cross-validation : Compare crystallographic data (e.g., bond lengths from SHELX-refined structures) with DFT-calculated geometries .
Q. What advanced techniques are recommended for elucidating the compound’s crystal structure?
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
